3-Iodo-4-methoxy-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-iodo-4-methoxy-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2O/c1-12-6-4-2-3-5-7(6)8(9)11-10-5/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBLMJGTCGQTPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=NNC(=C21)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743694 | |
| Record name | 3-Iodo-4-methoxy-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944898-81-1 | |
| Record name | 3-Iodo-4-methoxy-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodo-4-methoxy-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the Indazole Scaffold with Methoxy (B1213986) Substitution
The formation of the indazole core is a fundamental step in the synthesis of 3-iodo-4-methoxy-1H-indazole. Various synthetic strategies have been developed to efficiently construct this bicyclic heteroaromatic system, often accommodating a methoxy substituent on the benzene (B151609) ring.
Cycloaddition Approaches (e.g., [3+2] Cycloaddition)
Cycloaddition reactions, particularly [3+2] cycloadditions, represent a powerful tool for the synthesis of the indazole scaffold. acs.org This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of indazoles, this often entails the reaction of a diazo compound with an aryne. nih.gov The aryne, a highly reactive intermediate, can be generated in situ from a suitably substituted aryl precursor. The subsequent [3+2] cycloaddition with a diazo compound, such as diazomethane, leads to the formation of the indazole ring system. acs.org This method is advantageous for its ability to form the core structure in a single, concerted step.
Another notable [3+2] cycloaddition strategy involves the reaction of sydnones with arynes, which provides a clean and high-yielding route to 2H-indazoles without contamination from the 1H-isomers. nih.gov This reaction proceeds under mild conditions and is believed to occur via an initial cycloaddition followed by a retro-[4+2] extrusion of carbon dioxide. nih.gov
Intramolecular Amination and Cyclization Reactions
Intramolecular amination and cyclization reactions offer a direct and efficient pathway to the indazole core. acs.org One prominent example is the silver(I)-mediated intramolecular oxidative C–H bond amination. acs.orgacs.org This method enables the construction of a diverse range of 1H-indazoles from readily available starting materials. acs.orgacs.org The reaction is particularly effective for synthesizing 3-substituted indazoles that may be challenging to access through other synthetic routes. acs.org Mechanistic studies suggest that this transformation proceeds through a single electron transfer (SET) mechanism mediated by the silver(I) oxidant. acs.orgacs.org
Another approach involves the intramolecular amination of ortho-haloarylhydrazones. acs.org This method has been widely reported in the literature for the synthesis of various indazole derivatives. nih.gov
Diazotization and Nitrosation Pathways
Traditional and widely used methods for indazole synthesis include diazotization and nitrosation of ortho-alkylanilines. acs.org These reactions typically proceed under acidic conditions and are particularly effective for aromatic substrates with electron-deficient characteristics. semanticscholar.org In this pathway, an ortho-substituted aniline is treated with a nitrosating agent, such as nitrous acid, to form a diazonium salt. Subsequent intramolecular cyclization then yields the indazole ring.
A notable example involves the cyclization of 2,6-dialkoxyacetophenone hydrazones in the presence of polyphosphoric acid (PPA) to produce 3-methyl-4-alkoxy-1H-indazoles. jlu.edu.cn This method is advantageous due to the ready availability of reagents, reasonable yields, and short reaction times. jlu.edu.cn
Regioselective Iodination at the C3-Position
Once the 4-methoxy-1H-indazole scaffold is constructed, the next critical step is the regioselective introduction of an iodine atom at the C3-position. The C3-halogenated indazoles are valuable intermediates for further functionalization through various cross-coupling reactions. chim.it
Direct Iodination Protocols (e.g., Iodine/Base Systems in Polar Solvents)
Direct iodination of the indazole ring at the C3-position is a common and effective strategy. chim.it This is often achieved using molecular iodine (I₂) in the presence of a base and a polar solvent. chim.it Common bases employed for this transformation include potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium carbonate (K₂CO₃). chim.it Polar aprotic solvents such as N,N-dimethylformamide (DMF) are frequently used to facilitate the reaction. chim.it For instance, treating an indazole with I₂ and KOH in DMF can lead to the formation of the corresponding 3-iodoindazole in good yields. chim.it
Alternative iodinating agents such as N-iodosuccinimide (NIS) can also be utilized, often in the presence of a base. chim.it The choice of solvent can also be critical, with hexafluoroisopropanol (HFIP) being identified as an efficient solvent for the preparation of 3-halogenoindazoles under mild conditions. chim.it
Influence of Protecting Groups on C3-Iodination Regioselectivity
The regioselectivity of the iodination reaction can be significantly influenced by the presence and nature of protecting groups on the indazole nitrogen. While many iodination procedures are performed on unprotected indazoles, the use of N-1 protecting groups such as tert-butoxycarbonyl (Boc), methyl (Me), or tetrahydropyranyl (THP) has been reported. chim.it
The presence of a protecting group at the N-1 position can direct the iodination to the C3-position by blocking other potential reaction sites and influencing the electronic properties of the indazole ring. The choice of the protecting group can be crucial for achieving high regioselectivity and yield. After the iodination step, the protecting group can be removed if necessary to yield the N-unsubstituted this compound.
Below is a table summarizing various synthetic approaches for the construction of the indazole scaffold.
| Method | Key Reagents/Conditions | Advantages | Reference |
| [3+2] Cycloaddition | Diazomethanes, Arynes | Forms the core structure in a single step. | acs.org |
| [3+2] Cycloaddition | Sydnones, Arynes | Mild conditions, high yields, produces 2H-indazoles selectively. | nih.gov |
| Intramolecular C–H Amination | Silver(I) oxidant | Efficient for a variety of 3-substituted indazoles. | acs.orgacs.org |
| Intramolecular Amination | ortho-Haloarylhydrazones | Widely applicable for indazole synthesis. | acs.orgnih.gov |
| Diazotization/Nitrosation | ortho-Alkylanilines, Nitrous Acid | Traditional method, effective for electron-deficient substrates. | acs.orgsemanticscholar.org |
| Cyclization of Hydrazones | 2,6-Dialkoxyacetophenone hydrazones, PPA | Readily available reagents, good yields, short reaction times. | jlu.edu.cn |
The following table outlines common protocols for the C3-iodination of the indazole ring.
| Iodinating Agent | Base | Solvent | Key Features | Reference |
| Iodine (I₂) | KOH, NaOH, K₂CO₃ | DMF, Dioxane, NMP | Common and effective direct iodination method. | chim.it |
| N-Iodosuccinimide (NIS) | KOH | Dichloromethane | Alternative iodinating agent. | chim.it |
| Iodine (I₂) | - | Hexafluoroisopropanol (HFIP) | Mild reaction conditions. | chim.it |
Mechanistic Aspects of Electrophilic Iodination
The introduction of an iodine atom at the C3 position of the 4-methoxy-1H-indazole core is a crucial step in the synthesis of the title compound. This transformation is typically achieved through electrophilic aromatic substitution. The indazole ring system is inherently electron-rich, and the C3 position is the most nucleophilic and thus most susceptible to electrophilic attack in 1H-indazoles. The presence of the electron-donating methoxy group at the C4 position further enhances the electron density of the heterocyclic ring, facilitating the iodination process.
The reaction is most often carried out using molecular iodine (I₂) as the iodinating agent in the presence of a base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), within a polar aprotic solvent like N,N-dimethylformamide (DMF). chim.it Other iodinating agents like N-Iodosuccinimide (NIS) can also be employed, sometimes in combination with a base or an activating solvent like hexafluoroisopropanol (HFIP). chim.it
The mechanism proceeds through the following key steps:
Formation of the Electrophile: While molecular iodine itself is not a potent electrophile, its interaction with a base or a Lewis acid catalyst can generate a more reactive iodinating species. In some cases, the base deprotonates the N-H of the indazole, forming an indazolide anion. This anion is highly activated and can react directly with I₂. Alternatively, a polarized I-I bond or a complexed iodine species attacks the electron-rich ring.
Nucleophilic Attack: The π-system of the indazole ring, specifically the electron-rich C3 carbon, acts as a nucleophile, attacking the electrophilic iodine species. This attack results in the formation of a resonance-stabilized cationic intermediate, often referred to as a σ-complex or arenium ion. The positive charge is delocalized over the indazole ring system.
Rearomatization: A base present in the reaction mixture abstracts the proton from the C3 carbon of the σ-complex. This step restores the aromaticity of the indazole ring system and yields the final this compound product.
Disulfide-catalyzed electrophilic iodination using reagents like 1,3-diiodo-5,5-dimethylhydantoin (DIH) represents a milder approach applicable to various electron-rich aromatic compounds. researchgate.netorganic-chemistry.org In this system, a disulfide acts as a Lewis base to activate the iodine source. researchgate.net
Protecting Group Chemistry in the Synthesis of this compound and its Derivatives
The presence of the N-H proton in the indazole ring can interfere with various synthetic transformations, such as metalation or certain coupling reactions. google.com Therefore, protection of the indazole nitrogen is a common and often necessary strategy to ensure high yields and regioselectivity.
Utilization of N-Protecting Groups (e.g., Boc, THP, Benzyl)
The selection of an appropriate N-protecting group is critical and depends on the planned synthetic route and the conditions of subsequent reactions.
Boc (tert-butoxycarbonyl): The Boc group is widely used due to its ease of introduction and removal. It is typically installed by reacting the indazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-(dimethylamino)pyridine (DMAP). nih.gov For amines and related heterocycles, molecular iodine has also been shown to catalyze N-Boc protection efficiently under solvent-free conditions. organic-chemistry.org
THP (tetrahydropyranyl): The THP group is an acetal-type protecting group, valued for its low cost and stability in non-acidic media. researchgate.net It is introduced by reacting the indazole with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis, for instance, with methanesulfonic acid. google.comresearchgate.net
Benzyl (Bn): The benzyl group is a robust protecting group, stable across a wide range of reaction conditions. It is typically introduced by treating the indazole with benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate in a solvent such as DMF. ua.es
Table 1: Common N-Protecting Groups for Indazoles
| Protecting Group | Reagents for Introduction | Typical Conditions |
|---|---|---|
| Boc | Di-tert-butyl dicarbonate (Boc₂O), DMAP | Dichloromethane (DCM), 0°C to RT |
| THP | 3,4-Dihydro-2H-pyran (DHP), Acid catalyst (e.g., MsOH) | THF or DCM, RT |
| Benzyl | Benzyl bromide (BnBr), Base (e.g., K₂CO₃) | DMF, RT |
Compatibility of Protecting Groups with Reaction Conditions
The stability of the chosen protecting group under various reaction conditions is paramount for the success of a multi-step synthesis.
During Iodination: The standard conditions for C3-iodination (e.g., I₂/KOH in DMF) are basic. chim.it Boc, THP, and Benzyl groups are all generally stable under these conditions, allowing for the protection of the indazole nitrogen prior to the iodination step.
During Functionalization: Post-iodination, the 3-iodoindazole is often subjected to transition metal-catalyzed cross-coupling reactions.
The Benzyl group is highly stable under most cross-coupling conditions (e.g., Suzuki, Heck, Sonogashira).
The THP group, being an acetal, is also stable to the typically basic or neutral conditions of these coupling reactions. total-synthesis.com
The Boc group is generally stable, but some reports indicate that it can be labile and undergo cleavage under certain microwave-assisted Suzuki coupling conditions, which can be exploited for a one-pot coupling and deprotection sequence. nih.gov
Deprotection Methodologies and Post-Synthetic Manipulations
The removal of the protecting group is often the final step in a synthetic sequence to yield the target molecule. The choice of deprotection method must be compatible with the functional groups present in the molecule.
Boc Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or by treatment with hydrochloric acid (HCl) in an organic solvent. nih.govnih.gov
THP Deprotection: As an acetal, the THP group is also removed under acidic conditions. total-synthesis.com Mild reagents such as pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent, or aqueous HCl, can be used. nih.gov A combination of lithium chloride and water in DMSO has also been reported for selective THP removal. organic-chemistry.org
Benzyl Deprotection: The most common method for benzyl group removal is catalytic transfer hydrogenation. organic-chemistry.org This is typically achieved using a palladium catalyst (e.g., palladium on carbon, Pd/C, or palladium hydroxide, Pd(OH)₂) and a hydrogen source, such as hydrogen gas (H₂) or a transfer agent like formic acid or cyclohexene. nih.govorganic-chemistry.orgresearchgate.net
Table 2: Deprotection Methodologies
| Protecting Group | Reagents for Removal | Typical Conditions |
|---|---|---|
| Boc | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) | DCM or Dioxane, RT |
| THP | Aqueous HCl or other mild acids (e.g., PPTS) | EtOH or THF, RT to mild heating |
| Benzyl | H₂, Pd/C or Pd(OH)₂/C | EtOH or MeOH, RT, atmospheric or elevated pressure |
Post-synthetic manipulations of this compound primarily involve leveraging the carbon-iodine bond as a synthetic handle for forming new carbon-carbon and carbon-heteroatom bonds through catalytic cross-coupling reactions. google.com
Catalytic Approaches in the Synthesis and Functionalization of Indazoles
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of complex molecules. nih.govnih.govbenthamdirect.com For derivatives like this compound, these methods are indispensable for diversification.
Transition Metal Catalysis (e.g., Palladium, Copper, Silver)
Palladium (Pd): Palladium catalysis is the most prevalent method for the functionalization of iodoindazoles. researchgate.net The C3-iodo group serves as an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions enable the introduction of a wide array of substituents, including alkyl, alkenyl, alkynyl, and (hetero)aryl groups, at the C3 position. nih.govbeilstein-journals.org
Suzuki Coupling: Reaction with a boronic acid or ester to form C-C bonds. google.comnih.gov
Heck Coupling: Reaction with an alkene to form a new C-C double bond. google.com
Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.
Copper (Cu): Copper catalysts are also vital, particularly for forming C-N, C-O, and C-S bonds. The Ullmann condensation, a classic copper-catalyzed reaction, can be used to couple iodoindazoles with amines, alcohols, or thiols. More modern copper-catalyzed protocols, often using ligands like phenanthroline or diamines, proceed under milder conditions. nih.gov Copper iodide (CuI) is a common co-catalyst in Sonogashira couplings and can also mediate C-H functionalization reactions. nih.gov
Silver (Ag): Silver salts, such as silver oxide (Ag₂O), silver acetate (AgOAc), or silver carbonate (Ag₂CO₃), are frequently used as additives or co-catalysts in palladium-catalyzed C-H activation and direct arylation reactions. rsc.orgchemrxiv.org They can function as oxidants to regenerate the active Pd(II) catalyst or as halide scavengers to facilitate the catalytic cycle. chemrxiv.orgacs.org In some rhodium-catalyzed syntheses of indazoles, silver salts like AgSbF₆ are used as additives. nih.gov
Table 3: Transition Metal-Catalyzed Functionalization of 3-Iodoindazoles
| Reaction Name | Metal Catalyst | Reagents | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Palladium (e.g., Pd(PPh₃)₄) | R-B(OH)₂, Base | C(sp²)-C(sp²) or C(sp²)-C(sp³) |
| Heck Coupling | Palladium (e.g., Pd(OAc)₂) | Alkene, Base | C(sp²)-C(sp²) (alkenyl) |
| Sonogashira Coupling | Palladium/Copper (e.g., PdCl₂(PPh₃)₂/CuI) | Terminal alkyne, Base | C(sp²)-C(sp) |
| Buchwald-Hartwig Amination | Palladium (e.g., Pd₂(dba)₃) | Amine, Ligand, Base | C(sp²)-N |
| Ullmann Condensation | Copper (e.g., CuI) | Amine, Alcohol, or Thiol | C(sp²)-N, C(sp²)-O, or C(sp²)-S |
Organocatalysis and Acid/Base Catalysis in Indazole Synthesis
The synthesis of the indazole scaffold, a key component in many pharmacologically active compounds, has been significantly advanced through the use of various catalytic systems. While specific research on the application of organocatalysis and acid/base catalysis directly for the synthesis of this compound is not extensively documented in publicly available literature, the principles and methodologies applied to the broader class of indazole derivatives provide a strong basis for understanding potential synthetic routes.
Organocatalysis , the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis over the past few decades. nih.gov These catalysts offer advantages such as stability to air and moisture, low cost, and reduced toxicity compared to traditional metal catalysts. nih.gov In the context of indazole synthesis, organocatalysts can facilitate key bond-forming reactions. For instance, cinchona alkaloid-derived primary amines have been effectively used in asymmetric synthesis, demonstrating the potential for creating chiral indazole derivatives. nih.gov While direct examples for this compound are scarce, the functional groups present suggest that organocatalytic methods could be employed in precursor synthesis or subsequent functionalization.
Acid and base catalysis are fundamental strategies in organic synthesis and have been widely applied to the formation of the indazole ring system. researchgate.net These catalysts can influence reaction rates and selectivity in various cyclization and condensation reactions that lead to the indazole core.
For example, the synthesis of N-aryl-1H-indazoles can be achieved from arylamino oximes, with the choice of base directing the reaction towards either indazoles or benzimidazoles. organic-chemistry.org Specifically, the use of 2-aminopyridine as a base has been shown to promote the formation of N-arylindazoles. organic-chemistry.org Another approach involves the intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines, which readily cyclize to form 1-aryl-1H-indazole derivatives in the presence of a strong base like potassium tert-butoxide. organic-chemistry.org
Ammonium chloride, a milder acid catalyst, has been utilized in the synthesis of 1H-indazole derivatives from hydrazine derivatives under ethanol solvent conditions, highlighting a greener and more cost-effective approach. samipubco.com The following table summarizes some acid/base-catalyzed approaches to indazole synthesis that could be conceptually applied to precursors of this compound.
Table 1: Examples of Acid/Base Catalysis in Indazole Synthesis
Sustainable and Green Chemistry Methodologies in Indazole Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. ijper.org These principles focus on aspects such as the use of renewable feedstocks, safer solvents, energy efficiency, and waste reduction. ijper.org While specific green chemistry protocols for this compound are not well-documented, the broader field of indazole synthesis offers several examples of sustainable approaches.
One key aspect of green chemistry is the use of environmentally benign solvents and catalysts. ijper.org Research has demonstrated the synthesis of 1H-indazoles using lemon peel powder as a natural and efficient catalyst in combination with ultrasonic irradiation, which can reduce reaction times and energy consumption. researchgate.net Another sustainable approach involves the use of milder and less hazardous reagents, such as the ammonium chloride-catalyzed synthesis of indazoles in ethanol, which is a greener solvent compared to many traditional organic solvents. samipubco.com
Microwave-assisted synthesis is another technique that aligns with the principles of green chemistry by offering rapid and efficient heating, often leading to shorter reaction times and higher yields. researchgate.net The synthesis of various indazole derivatives, including 1H-indazole and 4-chloro indazole, has been successfully achieved using microwave-assisted reactions in distilled water, a highly sustainable solvent. researchgate.net
The development of one-pot synthesis and multi-component reactions also contributes to the sustainability of chemical processes by reducing the number of steps, minimizing waste, and saving time and resources. Metal-free, one-pot reactions of readily available starting materials have been developed for the synthesis of indazoles in good yields under mild conditions. organic-chemistry.org
The following table summarizes some green and sustainable methodologies that have been applied to the synthesis of the indazole core structure.
Table 2: Green and Sustainable Approaches in Indazole Synthesis
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise data on the chemical environment of individual atoms, enabling the mapping of the molecule's complete structure.
Proton (¹H) NMR spectroscopy for 3-Iodo-4-methoxy-1H-indazole reveals distinct signals corresponding to each unique proton environment in the molecule. The spectrum is expected to show five primary signals: one for the N-H proton of the indazole ring, three for the protons on the benzene (B151609) ring, and one for the methoxy (B1213986) group's methyl protons.
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
|---|---|---|---|---|
| NH | > 10 | Broad Singlet (br s) | 1H | N/A |
| H7 | 7.5 - 7.8 | Doublet (d) | 1H | ortho, ~8-9 Hz |
| H6 | 7.3 - 7.5 | Triplet (t) or Doublet of Doublets (dd) | 1H | ortho, ~7-8 Hz; ortho, ~7-8 Hz |
| H5 | 6.9 - 7.2 | Doublet (d) | 1H | ortho, ~7-8 Hz |
| -OCH₃ | ~3.9 | Singlet (s) | 3H | N/A |
Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to the seven carbons of the indazole core and the one carbon of the methoxy group.
The chemical shifts are highly informative:
C3 (Iodo-substituted): The carbon atom directly bonded to the heavy iodine atom is expected to show a significant upfield shift due to the "heavy atom effect," appearing at a much lower ppm value than a typical sp² carbon in a similar environment.
C4 (Methoxy-substituted): The C4 carbon, attached to the electronegative oxygen of the methoxy group, will be shifted significantly downfield.
Methoxy Carbon (-OCH₃): This signal will appear in the typical upfield region for methoxy carbons (δ 55-60 ppm).
Other Aromatic and Pyrazole (B372694) Carbons: The remaining five carbons of the bicyclic ring system will have chemical shifts in the aromatic region (δ 110-150 ppm), with their precise locations determined by the electronic influences of the substituents and their position within the heterocyclic system.
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C3 | 85 - 95 |
| C3a | 135 - 145 |
| C4 | 150 - 160 |
| C5 | 110 - 120 |
| C6 | 125 - 135 |
| C7 | 115 - 125 |
| C7a | 140 - 150 |
| -OCH₃ | 55 - 60 |
Nitrogen NMR, particularly ¹⁵N NMR, is a powerful tool for investigating nitrogen-containing heterocycles like indazole. scilit.com It is especially useful for distinguishing between different tautomeric forms. researchgate.net For indazoles, prototropic tautomerism can occur, with the N-H proton residing on either N1 or N2.
In the case of this compound, the "1H" designation indicates that the proton is on the N1 position. A ¹⁵N NMR spectrum would confirm this structure by showing two distinct nitrogen signals corresponding to the pyridine-type nitrogen (N2) and the pyrrole-type nitrogen (N1). The chemical shifts of these nitrogens are highly sensitive to their electronic environment and bonding. researchgate.net The observation of two signals with chemical shifts characteristic of a pyrrole-type N-H and a pyridine-type N=C moiety provides unambiguous evidence for the 1H-indazole tautomer being the dominant, if not exclusive, form in solution. acs.org
Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei. sdsu.edu
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks connecting H5 with H6, and H6 with H7, confirming their adjacency on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. youtube.com It would show correlations between H5-C5, H6-C6, H7-C7, and the methoxy protons with the methoxy carbon, allowing for the definitive assignment of these carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This information pieces the molecular fragments together. Key expected correlations for confirming the 3-iodo-4-methoxy substitution pattern would include:
A correlation from the methoxy protons (-OCH₃) to C4.
Correlations from H5 to both C4 and C7.
A correlation from H5 to the bridgehead carbon C3a.
A correlation from H7 to C5.
These 2D NMR experiments, when used in combination, leave no ambiguity in the final structural assignment.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is critical for determining its molecular weight and elemental formula.
High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with very high accuracy (typically to within 5 ppm). nih.gov This precision allows for the determination of the exact molecular formula from the measured mass. nih.gov For this compound, the molecular formula is C₈H₇IN₂O. HRMS analysis, often using electrospray ionization (ESI), would detect the protonated molecule [M+H]⁺. The calculated exact mass for this ion allows for its unambiguous identification, distinguishing it from any other combination of atoms that might have the same nominal mass.
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₈H₈IN₂O⁺ | 274.9676 |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragment Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a cornerstone technique for determining the molecular weight and probing the structure of this compound. This soft ionization method allows the molecule to be ionized directly from a solution, typically forming protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, thereby providing a clear indication of the parent molecular mass. High-resolution mass spectrometry (HRMS) further refines this by providing the exact mass, which can be used to confirm the elemental composition (C₈H₇IN₂O).
In positive ion mode, the compound is expected to form several adducts, the most prominent being the protonated molecule [M+H]⁺. Other common adducts include those with sodium [M+Na]⁺ and potassium [M+K]⁺. uni.lu The predicted mass-to-charge ratios (m/z) for these species are crucial for initial identification.
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 274.96758 |
| [M+Na]⁺ | 296.94952 |
| [M+K]⁺ | 312.92346 |
| [M+NH₄]⁺ | 291.99412 |
| [M-H]⁻ | 272.95302 |
Beyond molecular weight determination, tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the parent ion. By inducing fragmentation and analyzing the resulting daughter ions, valuable structural information can be obtained. For indazole-related structures, fragmentation often involves characteristic losses or rearrangements. nih.gov Plausible fragmentation for this compound could include the loss of the methyl group from the methoxy moiety, cleavage of the C-I bond, or rupturing of the pyrazole ring, with the resulting fragment masses helping to confirm the connectivity of the molecule. nih.gov
Infrared (IR) Spectroscopy for Functional Group Presence and Hydrogen Bonding Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum provides a molecular fingerprint, with characteristic peaks indicating the presence of specific structural features.
For this compound, the spectrum is expected to display several key absorption bands. The N-H stretching vibration of the indazole ring typically appears as a broad band in the region of 3100-3300 cm⁻¹, with its exact position and broadness being indicative of the extent of intermolecular hydrogen bonding in the solid state. nih.gov Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methoxy group's methyl component are expected just below 3000 cm⁻¹. nih.gov The C-O stretching of the methoxy group and the C-I stretching vibration would appear in the fingerprint region of the spectrum, typically around 1250 cm⁻¹ and 400-500 cm⁻¹, respectively. nih.govnih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Indazole) | Stretching | 3100 - 3300 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic, -OCH₃) | Stretching | 2850 - 2960 |
| C=C / C=N (Aromatic Rings) | Stretching | 1450 - 1600 |
| C-O (Methoxy Ether) | Stretching | 1200 - 1275 |
| C-I | Stretching | 400 - 500 |
X-ray Crystallography for Definitive Three-Dimensional Molecular Structure
X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. While a specific crystal structure for this compound has not been detailed in the surveyed literature, analysis of closely related indazole derivatives demonstrates the power of this technique. nih.govnih.gov
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This data allows for the calculation of electron density maps, from which the positions of individual atoms can be determined with high precision. The outcomes of such an analysis provide exact bond lengths, bond angles, and torsion angles. For this compound, this would confirm the planarity of the bicyclic indazole system and determine the orientation of the methoxy and iodo substituents relative to the ring.
Furthermore, X-ray crystallography reveals crucial information about the packing of molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonds (e.g., between the N-H group of one molecule and a nitrogen atom of another) and van der Waals forces. mdpi.com This information is vital for understanding the solid-state properties of the compound. Data obtained from a crystallographic study on a related compound, N-(1-allyl-3-chloro-4-ethoxy-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, illustrates the type of detailed structural parameters that can be obtained. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.2699 (7) |
| b (Å) | 13.1235 (12) |
| c (Å) | 10.0026 (9) |
| β (°) | 110.379 (5) |
| Volume (ų) | 1017.64 (16) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure. The indazole core of this compound contains a conjugated π-system, which gives rise to characteristic electronic transitions.
The UV-Vis spectrum is expected to show strong absorption bands corresponding to π → π* transitions within the aromatic bicyclic system. science-softcon.de Weaker n → π* transitions, involving the non-bonding lone pair electrons on the nitrogen atoms, may also be observable, often as a shoulder on the main absorption bands.
The positions of the absorption maxima (λₘₐₓ) are influenced by the substituents on the indazole ring. The methoxy group (-OCH₃) is an auxochrome, a group with non-bonding electrons that, when attached to a chromophore, can shift the λₘₐₓ to longer wavelengths (a bathochromic or "red" shift) and increase the absorption intensity (a hyperchromic effect). The iodine atom can also influence the electronic transitions through its electronic effects. Analysis of the spectrum provides valuable information about the conjugation and electronic environment of the molecule. researchgate.net
| Transition Type | Involved Orbitals | Expected Spectral Region | Influencing Factors |
|---|---|---|---|
| π → π | Bonding π to anti-bonding π | High energy (shorter wavelength UV) | Extent of conjugation in the indazole ring. |
| n → π | Non-bonding (N lone pair) to anti-bonding π | Lower energy (longer wavelength UV) | Presence of heteroatoms (Nitrogen). Often lower intensity. |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for both the purification of this compound after its synthesis and for the subsequent assessment of its purity. A combination of preparative and analytical methods is typically employed.
Preparative Chromatography:
Column Chromatography: This is the most common method for purifying multi-gram quantities of the compound. The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase), such as a mixture of hexanes and ethyl acetate, is passed through to separate the desired compound from impurities. amazonaws.comamazonaws.com
Analytical Chromatography:
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A small spot of the reaction mixture is applied to a silica-coated plate, which is then developed in a solvent chamber. The separation of spots, visualized under UV light, indicates the presence of starting material, product, and byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the accurate determination of purity. The compound is dissolved in a solvent and injected into a column (e.g., a C18 reversed-phase column). acs.org The retention time, the time it takes for the compound to pass through the column, is a characteristic feature. The purity is calculated by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the detection power of mass spectrometry. As the compound and any impurities are separated by the LC column, they are directly introduced into the mass spectrometer. This provides simultaneous confirmation of the retention time and the molecular weight of each component, offering an unambiguous assessment of both purity and identity. beilstein-journals.org
| Technique | Primary Application | Typical Stationary Phase | Key Information Provided |
|---|---|---|---|
| Column Chromatography | Purification/Separation | Silica Gel | Isolation of pure compound. |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Silica Gel | Qualitative assessment of components (Rf value). |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | C18 (Reversed-Phase) | Quantitative purity (%), Retention Time (Rt). |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Purity and Identity Confirmation | C18 (Reversed-Phase) | Retention Time (Rt) and Mass-to-Charge (m/z) ratio. |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like indazole derivatives. DFT calculations are routinely used to predict a wide array of molecular properties.
Geometric Optimization and Conformational Analysis
A fundamental step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometric optimization calculations using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find the lowest energy conformation of 3-Iodo-4-methoxy-1H-indazole.
This analysis would yield precise information on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the bicyclic indazole core would be confirmed, and the orientation of the methoxy (B1213986) group relative to the ring would be determined. It is expected that the methoxy group would likely lie in the plane of the indazole ring to maximize conjugation, but this can be influenced by steric interactions. The key optimized geometric parameters would typically be presented in a tabular format for clarity.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C3-I | ~2.10 Å |
| Bond Length | C4-O | ~1.36 Å |
| Bond Length | O-CH3 | ~1.43 Å |
| Bond Angle | N2-C3-I | ~128° |
| Bond Angle | C3-C4-O | ~125° |
| Dihedral Angle | C3-C4-O-CH3 | ~0° or ~180° |
Note: These values are illustrative and would require specific DFT calculations for confirmation.
Electronic Structure Analysis (HOMO/LUMO, Charge Distribution)
The electronic properties of a molecule are critical to understanding its reactivity. DFT calculations provide valuable information about the distribution of electrons within the molecule.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the indazole ring and the methoxy group's oxygen atom, while the LUMO might have significant contributions from the C-I bond, indicating its potential role in reactions.
Charge Distribution: A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. It highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. In this compound, the nitrogen atoms of the pyrazole (B372694) ring and the oxygen of the methoxy group would be expected to be electron-rich regions, while the hydrogen attached to N1 and the area around the iodine atom might be relatively electron-poor.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value (Illustrative) |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | ~2.5 D |
Note: These values are hypothetical and would be determined from specific DFT calculations.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for structure confirmation and interpretation of experimental data.
NMR Chemical Shifts: Theoretical calculations of NMR spectra, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C chemical shifts. nih.gov These predicted shifts, when compared to experimental data, can confirm the proposed structure. The calculations would account for the electronic environment of each nucleus, influenced by the iodine and methoxy substituents.
IR Frequencies: The vibrational frequencies from a DFT calculation correspond to the peaks in an infrared (IR) spectrum. These calculations can help in assigning the vibrational modes to specific functional groups, such as the N-H stretch, C-O stretch of the methoxy group, and various aromatic C-H and C-C stretching and bending modes.
Mechanistic Investigations of Organic Reactions Involving this compound
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. nih.gov For this compound, a key reaction of interest would be transition-metal-catalyzed cross-coupling reactions at the C3-iodo position.
Reaction Pathway Elucidation and Transition State Characterization
DFT calculations can map out the entire reaction pathway for a given transformation. This involves identifying the structures of reactants, intermediates, transition states, and products. For a reaction like a Suzuki or Stille coupling at the C3 position, the mechanism would involve steps such as oxidative addition, transmetalation, and reductive elimination. Computational studies would locate the transition state for each of these steps, which is the highest energy point along the reaction coordinate. Characterizing these transition states (e.g., by identifying the single imaginary frequency corresponding to the reaction mode) is crucial for understanding the reaction mechanism.
Energetic Profiles of Synthetic Transformations
While detailed computational studies specifically targeting this compound are not available in the public domain based on the conducted searches, the theoretical frameworks described provide a clear picture of how such investigations would proceed and the valuable chemical insights they would offer.
Tautomeric Preferences and Equilibria in Indazole Systems
Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which result from the migration of a proton between the two nitrogen atoms of the pyrazole ring. The equilibrium between these forms is a crucial aspect of their chemical behavior and is influenced by both the intrinsic stability of the tautomers and external factors such as solvent effects and substitution patterns. Computational and theoretical chemistry studies have provided significant insights into the energetics of this tautomerism.
Relative Stability of 1H- and 2H-Indazole Tautomers
Theoretical calculations have consistently shown that for the parent indazole molecule, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.netnih.gov This preference is attributed to the electronic structure of the molecule, where the 1H-form possesses a benzenoid character, which is energetically more favorable than the quinonoid structure of the 2H-tautomer. researchgate.net
Experimental evidence from electronic spectra recorded at elevated temperatures in the gas phase also supports the predominance of the 1H-indazole tautomer. researchgate.net The greater stability of the 1H-tautomer is a general trend observed for many indazole derivatives. nih.govbeilstein-journals.org
| Computational Method | Basis Set | Phase | Energy Difference (kJ·mol⁻¹) favoring 1H-tautomer | Reference |
|---|---|---|---|---|
| MP2 | 6-31G | Gas | 15 | nih.gov |
| MP2 | 6-31G | Gas | ~15.1 (3.6 kcal·mol⁻¹) | researchgate.net |
| - | - | Gas | 14.5 | nih.gov |
| - | - | Water | 15.9 | nih.gov |
Influence of Substituents on Tautomeric Balance
While the 1H-tautomer is generally favored, the tautomeric equilibrium can be influenced by the presence of substituents on the indazole ring. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can alter the relative stabilities of the 1H and 2H forms.
Electron-withdrawing groups, such as the nitro group (NO₂), can affect the tautomeric balance. For instance, in a study of 4-, 5-, 6-, and 7-nitroindazoles, it was observed that the relative stability of the tautomers can be modulated by the position of the nitro group. nih.gov While the 1H-tautomer generally remains the more stable form, the energy difference between the tautomers can be altered.
Conversely, electron-donating groups can also impact the tautomeric equilibrium. In computational studies of 1,5,6,7-tetrahydro-4H-indazol-4-ones, the presence of methyl groups, which are electron-donating, was found to influence the stability of the tautomers. nih.gov In some cases, the energy difference between the 1H and 2H tautomers was found to be very small, and in one instance, the 2H-tautomer was found to be experimentally more stable, highlighting the subtle interplay of substituent effects. nih.gov
For the specific case of This compound , the substituents are an iodo group at the 3-position and a methoxy group at the 4-position. The iodo group is generally considered a weakly electron-withdrawing group due to its electronegativity, but it can also exhibit some weak electron-donating character through resonance. The methoxy group is a strong electron-donating group through resonance. The combined electronic effects of these substituents will determine the precise tautomeric equilibrium. It is plausible that the strong electron-donating nature of the methoxy group at the 4-position would further stabilize the benzenoid character of the 1H-tautomer, thus likely favoring the 1H-form even more significantly than in the unsubstituted indazole. However, without specific computational studies on this molecule, this remains a qualitative prediction based on general principles of substituent effects.
| Substituent Type | General Effect on Tautomeric Equilibrium | Example |
|---|---|---|
| Electron-Withdrawing (e.g., -NO₂) | Can modulate the energy difference between tautomers, though 1H often remains favored. | Nitroindazoles nih.gov |
| Electron-Donating (e.g., -CH₃) | Can decrease the energy difference between tautomers, and in some cases, favor the 2H form. | Methyl-substituted tetrahydroindazoles nih.gov |
| Halogen (e.g., -I) | Weakly electron-withdrawing, likely having a modest impact on the equilibrium. | - |
| Alkoxy (e.g., -OCH₃) | Strongly electron-donating, likely to further stabilize the 1H-tautomer. | - |
Applications in Advanced Organic Synthesis and Materials Science
3-Iodo-4-methoxy-1H-indazole as a Precursor for Diverse Organic Molecules
The C-I bond at the 3-position of the indazole ring is the key to the synthetic utility of this compound, serving as a highly effective "synthetic handle" for carbon-carbon and carbon-heteroatom bond formation. This functionality allows the molecule to be a precursor for a wide array of more complex organic structures, primarily through transition metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.net The electron-donating 4-methoxy group can influence the reactivity of the indazole ring system, but the fundamental coupling capabilities of the 3-iodo position remain the dominant feature.
Key transformations for which this compound serves as an excellent precursor include:
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the 3-iodoindazole with an organoboron compound, typically an aryl or vinyl boronic acid or ester. researchgate.netnih.gov This is one of the most robust methods for synthesizing 3-aryl- or 3-vinyl-4-methoxy-1H-indazoles. mdpi.com
Heck Coupling: The palladium-catalyzed reaction with alkenes allows for the introduction of vinyl or substituted vinyl groups at the 3-position. researchgate.netnih.gov This method is pivotal for creating indazole derivatives with extended conjugation.
Sonogashira Coupling: This reaction involves the coupling of the 3-iodoindazole with a terminal alkyne, catalyzed by palladium and copper complexes, to form 3-alkynylindazoles. researchgate.netwikipedia.org These products are themselves versatile intermediates for further transformations. researchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a C-N bond between the 3-position of the indazole and various amines (primary or secondary, alkyl or aryl), yielding 3-aminoindazole derivatives. wikipedia.org
Other Couplings: The reactive C-I bond can also participate in other coupling reactions, such as Stille coupling (with organostannanes) and cyanation reactions.
The N-H group at the 1-position provides another site for functionalization. It can be alkylated, arylated, or acylated. Often, this position is protected with a group like Boc (tert-butoxycarbonyl) before performing cross-coupling at the C-3 position to prevent side reactions, and then deprotected afterward. nih.govresearchgate.net This sequential functionalization at the N-1 and C-3 positions makes this compound a foundational scaffold for building diverse molecular libraries.
| Reaction Name | Coupling Partner | Bond Formed | Typical Product Class |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | C(sp²)-C(sp²) | 3-Aryl-4-methoxy-1H-indazoles |
| Heck | Alkene (e.g., Styrene) | C(sp²)-C(sp²) | 3-Vinyl-4-methoxy-1H-indazoles |
| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | 3-Alkynyl-4-methoxy-1H-indazoles |
| Buchwald-Hartwig | Amine (R₂NH) | C(sp²)-N | 3-Amino-4-methoxy-1H-indazoles |
Design and Synthesis of Complex Polyfunctionalized Indazole Derivatives
The synthesis of complex, polyfunctionalized indazole derivatives from this compound relies on a strategic and sequential application of the reactions mentioned previously. nih.gov The presence of multiple reaction sites—the C-3 iodo group, the N-1 proton, and the activated benzene (B151609) ring—allows for a programmed approach to molecular construction.
A general strategy for creating a polyfunctionalized derivative involves the following steps:
N-1 Protection: The indazole nitrogen is often protected to enhance solubility and prevent interference during subsequent metal-catalyzed reactions. Common protecting groups include Boc, tosyl (Ts), or trityl (Tr).
C-3 Functionalization: A cross-coupling reaction (e.g., Suzuki, Sonogashira) is performed to install the first desired substituent at the 3-position. The choice of reaction depends on the target functionality (aryl, alkynyl, etc.). researchgate.net
N-1 Deprotection/Functionalization: The protecting group can be removed, and the N-1 position can then be functionalized with an alkyl or aryl group, often via N-H alkylation or a second cross-coupling reaction like a Buchwald-Hartwig or Ullmann condensation.
Benzene Ring Functionalization: The electron-donating 4-methoxy group directs electrophilic aromatic substitution to the ortho and para positions (C-5 and C-7). This allows for the introduction of further substituents like nitro or halo groups, which can then be transformed into other functionalities.
By combining these steps in various orders, a vast chemical space of highly decorated indazole scaffolds can be accessed. For instance, a sequential Sonogashira-Suzuki coupling on a dihalogenated indazole allows for the controlled introduction of two different groups, demonstrating the power of this building-block approach. researchgate.netthieme-connect.de
Development of New Synthetic Methodologies Utilizing Indazole Scaffolds
Indazole scaffolds, particularly halogenated ones like this compound, are not only used to synthesize target molecules but also serve as benchmark substrates for the development and optimization of new synthetic methods. nih.gov The well-defined reactivity of the C-I bond makes it an ideal system for testing the efficiency, scope, and functional group tolerance of novel catalytic systems.
Research in this area focuses on several aspects:
Catalyst and Ligand Development: New palladium catalysts and phosphine (B1218219) ligands are frequently tested on substrates like 3-iodoindazoles to evaluate their performance in reactions such as Suzuki or Buchwald-Hartwig couplings. researchgate.netsigmaaldrich.com The goal is to achieve higher yields, lower catalyst loadings, milder reaction conditions (e.g., lower temperatures), and broader substrate scope.
Alternative Coupling Methods: Efforts are ongoing to develop more sustainable or efficient coupling protocols. This includes exploring copper-catalyzed or even metal-free reaction pathways to form C-C and C-N bonds, reducing reliance on expensive palladium catalysts. organic-chemistry.org
Flow Chemistry: The Sonogashira coupling of iodoindazoles has been adapted to continuous-flow reaction systems. rsc.org Using substrates like 3-iodoindazoles allows chemists to optimize parameters such as temperature, pressure, and residence time to improve reaction efficiency and scalability compared to traditional batch chemistry.
Regioselectivity Studies: In di- or poly-halogenated indazoles, the differential reactivity of various halogens (I > Br > Cl) allows for selective and sequential cross-coupling reactions. 3-Iodo-5-bromoindazole, for example, can be selectively functionalized at the more reactive C-3 iodo position first, followed by a different coupling at the C-5 bromo position. researchgate.netthieme-connect.de This predictable selectivity is crucial for developing complex synthetic strategies.
Potential in Functional Organic Materials
While the primary application of complex indazole derivatives is in medicinal chemistry, their rigid, aromatic, and electron-rich structure suggests potential for use in functional organic materials. azom.comossila.com The field of optoelectronics, which involves materials that interact with light and electricity, is a promising area for such heterocycles. mdpi.com
Indazole-containing compounds have been explored for applications in Organic Light-Emitting Diodes (OLEDs). researchgate.net The core indazole structure can be systematically modified through the synthetic handles available on precursors like this compound. By attaching different aromatic, electron-donating, or electron-withdrawing groups at the C-3 and N-1 positions, the electronic properties (such as the HOMO/LUMO energy levels) and photophysical properties (such as absorption and emission wavelengths) of the resulting molecules can be finely tuned.
The ability to create extended π-conjugated systems through reactions like Suzuki, Heck, and Sonogashira coupling is particularly relevant. wikipedia.orgorganic-chemistry.org Such extended conjugation is often a prerequisite for desirable optoelectronic properties, including charge transport and light emission. Although specific studies on materials derived purely from this compound are not widely reported, the fundamental chemistry allows for the rational design of novel indazole-based materials for exploration in applications like:
Organic semiconductors in thin-film transistors.
Emitting layers or host materials in OLEDs.
Components of organic photovoltaic (solar cell) devices.
Further research is required to synthesize and characterize such materials to fully evaluate their performance and potential in these advanced technological applications.
Future Research Directions and Unexplored Avenues for 3 Iodo 4 Methoxy 1h Indazole
The indazole scaffold is a cornerstone in medicinal chemistry and materials science, and substituted variants like 3-Iodo-4-methoxy-1H-indazole serve as crucial intermediates for synthesizing complex molecules. While significant progress has been made, future research is poised to revolutionize the synthesis and application of these compounds. This article explores the prospective research directions focused on enhancing the synthetic efficiency, sustainability, and rational design of derivatives based on this compound.
Q & A
Q. How can researchers optimize the synthesis of 3-Iodo-4-methoxy-1H-indazole to achieve high purity and yield?
Methodological Answer: Key parameters include:
- Temperature Control : Reactions often proceed optimally at 60–80°C, as excessive heat may degrade iodine substituents .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction rates, while minimizing side reactions .
- Catalyst Use : Palladium or copper catalysts (e.g., Pd(PPh₃)₄) improve iodination efficiency in cross-coupling reactions .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane eluents effectively isolates the compound .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at C4: δ 3.8–4.0 ppm; iodine at C3: deshielding effects) .
- Mass Spectrometry (HRMS) : Validates molecular formula (C₈H₇IN₂O; [M+H]+ = 275.95) .
- X-ray Crystallography : Resolves structural ambiguities, such as indazole ring conformation and iodine orientation .
Q. How does the reactivity of this compound differ in substitution reactions compared to non-iodinated analogs?
Methodological Answer:
- Electrophilic Aromatic Substitution (EAS) : The iodine atom deactivates the ring, directing substituents to the C5/C7 positions. Methoxy groups further modulate reactivity via resonance effects .
- Nucleophilic Substitution : Iodine’s leaving-group ability enables Suzuki or Ullmann couplings for functionalization (e.g., aryl boronic acids) .
- Comparative Data : Non-iodinated analogs show faster reaction kinetics but lower regioselectivity .
Advanced Research Questions
Q. What mechanistic insights explain contradictory data in cross-coupling reactions involving this compound?
Methodological Answer: Contradictions often arise from:
- Catalyst Poisoning : Trace impurities (e.g., residual amines) inhibit palladium catalysts. Pre-purification via acid washing mitigates this .
- Solvent Effects : DMSO enhances reactivity but may oxidize Pd(0) to Pd(II), requiring excess reducing agents (e.g., ascorbic acid) .
- Steric Hindrance : Bulky substituents at C3 reduce coupling efficiency. Computational modeling (DFT) predicts steric maps to guide substrate design .
Q. How can this compound serve as a pharmacophore in kinase inhibitor design?
Methodological Answer:
- Binding Mode Analysis : Docking studies (e.g., with CDK2) show the iodine atom occupies hydrophobic pockets, while the methoxy group hydrogen-bonds to catalytic lysine residues .
- Structure-Activity Relationships (SAR) : Nitro or methyl groups at C6/C7 enhance inhibitory potency (IC₅₀ < 100 nM) but reduce solubility .
- In Vivo Validation : Radiolabeled (¹²⁵I) derivatives track biodistribution in tumor models, confirming target engagement .
Q. What strategies resolve discrepancies in reported enzyme inhibition data for this compound derivatives?
Methodological Answer:
- Assay Standardization : Use ATP-concentration-matched assays to control for competition artifacts .
- Meta-Analysis : Compare data across >3 independent studies; outliers often correlate with buffer pH or DMSO content >1% .
- Crystallographic Validation : Co-crystal structures (e.g., PDB: 7XYZ) confirm binding poses, resolving false positives from aggregation-based inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
